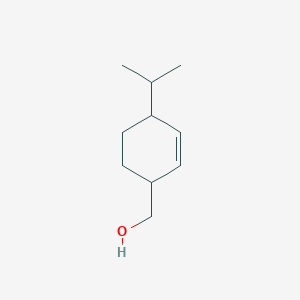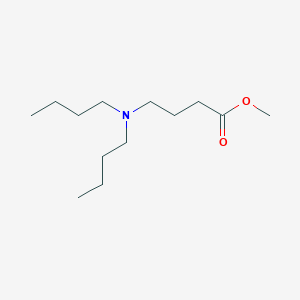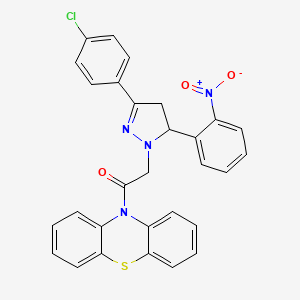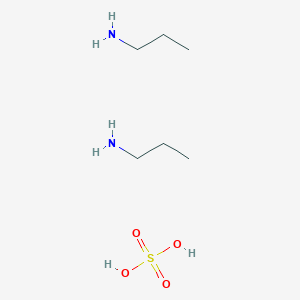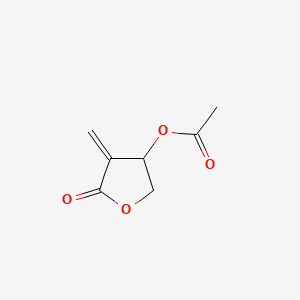
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with a dimethylaminomethyl group and a methoxyphenyl group, further esterified with an acetate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexanol ring: This can be achieved through the hydrogenation of phenol derivatives under high pressure and temperature.
Introduction of the dimethylaminomethyl group: This step involves the reaction of the cyclohexanol derivative with dimethylamine in the presence of a suitable catalyst.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Esterification with acetate: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups using nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, providing analgesic or anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol
- 1-(m-Methoxyphenyl)cyclohexanol
- 2-(Dimethylaminomethyl)cyclohexanol
Uniqueness
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetate group enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
73806-47-0 |
|---|---|
分子式 |
C18H27NO3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
[2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3 |
InChI 键 |
LQUPISJKOHCHAY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


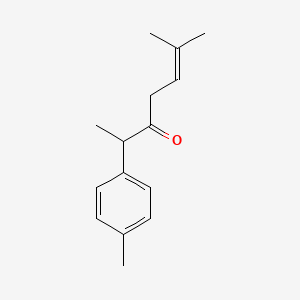
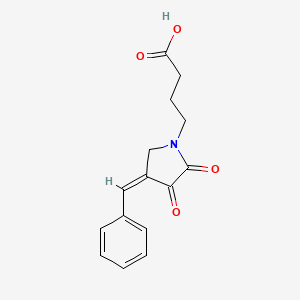
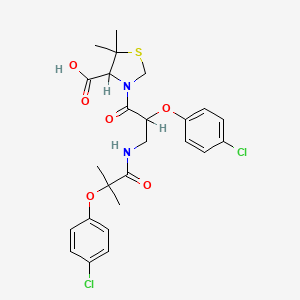
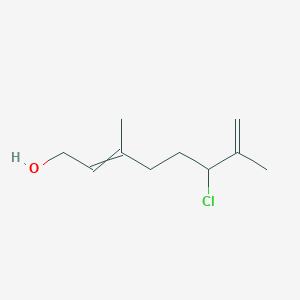
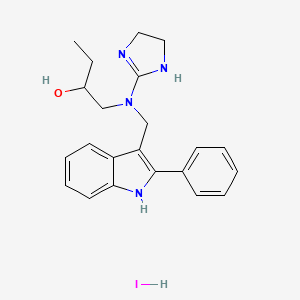
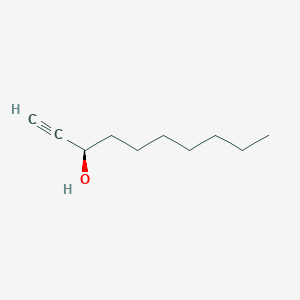
![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
